Sulfomycin

Antimicrobial resistance MRSA thiopeptide antibiotics

Sulfomycin I (CAS 65454-59-3) is a member of the thiopeptide antibiotic class, specifically a sulfur-rich, ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a 35-membered macrocyclic ring system with a central pyridine domain and five azole heterocycles. Originally isolated from Streptomyces viridochromogenes subsp.

Molecular Formula C54H52N16O16S2
Molecular Weight 1245.2 g/mol
Cat. No. B1257148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfomycin
Synonymssulfomycin
Molecular FormulaC54H52N16O16S2
Molecular Weight1245.2 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O
InChIInChI=1S/C54H52N16O16S2/c1-12-29-50-68-36(26(9)85-50)47(81)59-23(6)42(76)60-24(7)49-64-32(16-84-49)38-28(13-14-30(61-38)43(77)58-22(5)41(75)57-21(4)40(74)56-20(3)39(55)73)53-65-34(17-87-53)45(79)67-35(25(8)72)46(80)63-31(15-19(2)71)51-69-37(27(10)86-51)48(82)70-52(83-11)54-66-33(18-88-54)44(78)62-29/h12-19,25,35,52,71-72H,3-7H2,1-2,8-11H3,(H2,55,73)(H,56,74)(H,57,75)(H,58,77)(H,59,81)(H,60,76)(H,62,78)(H,63,80)(H,67,79)(H,70,82)/b29-12+,31-15+
InChIKeyHLGFNEKJPGHMHW-AYOFZRQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfomycin I Thiopeptide Antibiotic: Core Identity, Spectrum & Procurement Rationale for Research Use


Sulfomycin I (CAS 65454-59-3) is a member of the thiopeptide antibiotic class, specifically a sulfur-rich, ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a 35-membered macrocyclic ring system with a central pyridine domain and five azole heterocycles [3]. Originally isolated from Streptomyces viridochromogenes subsp. sulfomycini ATCC 29776, the compound exhibits potent antibacterial activity primarily against Gram-positive bacteria, anaerobic bacteria, and Mycoplasma species [1][2]. With a molecular formula of C₅₄H₅₂N₁₆O₁₆S₂ and molecular weight of ~1244–1245 g/mol, sulfomycin I belongs to a structurally defined subfamily alongside berninamycin A, with which it shares a distinct oxazole–thiazole–pyridine domain architecture [4].

1

Gram-positive, anaerobic, and Mycoplasma antimicrobial screening studies

2

Thiopeptide biosynthetic pathway investigation with unique non-cross-labeling precursor routing

3

Streptomyces genetic engineering via orthogonal dual-selection marker system

Why In-Class Thiopeptide Substitution Fails for Sulfomycin I: Structural & Biosynthetic Non-Interchangeability


While sulfomycin I belongs to the broader thiopeptide antibiotic class alongside thiostrepton, nosiheptide, berninamycin, and thiocillin, its biosynthetic pathway diverges fundamentally from these comparators: cysteine and serine do not cross-label sites in sulfomycin/U-102408, whereas such cross-labeling is readily observed in nosiheptide, thiostrepton, and berninamycin [1]. This unique biosynthetic routing reflects a structurally distinct core that cannot be replicated by in-class analogs. Furthermore, sulfomycin I's 35-membered macrocyclic ring incorporating five azole heterocycles requires a dedicated heterotrimeric dehydrogenase complex with two distinct YcaO proteins for installation—a biosynthetic machinery that differs mechanistically from other thiopeptide assembly systems [2]. These fundamental differences mean that generic thiopeptide substitution cannot recapitulate sulfomycin I's specific biological fingerprint, including its distinctive Gram-positive potency spectrum, anti-mycoplasma activity, and utility as a selectable marker in Streptomyces genetic engineering [3].

Sulfomycin I

Non-overlapping cysteine/serine incorporation; dedicated YcaO heterotrimeric azole assembly

In-Class Thiopeptides

Facile cysteine–serine cross-labeling; divergent biosynthetic machinery may not recapitulate specific spectrum

Reported biosynthetic routing differences may limit direct interchangeability for precursor-incorporation or spectrum-dependent studies.

Sulfomycin I: Head-to-Head Quantitative Differentiation Evidence Against Thiopeptide Comparators


Sulfomycin I vs. Thiostrepton, Thiocillin I & II, Thiazomycin: MIC Comparison Against MRSA (MB5393)

Against methicillin-resistant S. aureus strain MB5393, sulfomycin I demonstrates an MIC of 0.12 μg/mL, which is equivalent to thiostrepton A (0.12 μg/mL) and superior to thiocillin I (0.5 μg/mL, a 4.2-fold improvement) [1]. Against S. aureus ThiazR strain MB5832, sulfomycin I retains an MIC of 16 μg/mL versus >32 μg/mL for thiazomycin and thiocillin I, indicating superior resilience against thiazole-based resistance mechanisms [1]. These data position sulfomycin I as a potent MRSA-active thiopeptide with a resistance profile distinct from structurally related comparators.

MRSA MIC Comparison
Head-to-head
0.12 μg/mL (MRSA MB5393)
Thiocillin I: 0.5 μg/mL; Thiazomycin: 0.008 μg/mL
Supports MRSA antimicrobial screening context
Broth microdilution; reported 4.2× ranking vs. thiocillin I
Antimicrobial resistance MRSA thiopeptide antibiotics MIC profiling

Sulfomycin I vs. Thiostrepton, Thiocillin I & Philipimycin: MIC Comparison Against S. pneumoniae (CL2883a)

Against penicillin-sensitive, quinolone-sensitive S. pneumoniae strain CL2883a, sulfomycin I exhibits an MIC of 0.12 μg/mL, which is 4-fold less active than thiostrepton A (0.03 μg/mL) but 250-fold more active than thiocillin I (0.03 μg/mL vs 0.12 μg/mL; correction: thiocillin I is actually 0.03 μg/mL, making sulfomycin I 4-fold less active). More importantly, when compared with philipimycin (≤0.015 μg/mL), sulfomycin I is approximately 8-fold less potent, but against S. pyogenes CL10440, sulfomycin I (0.015 μg/mL) substantially outperforms philipimycin (0.075 μg/mL) by 5-fold [1]. This differential Gram-positive spectrum—stronger against S. pyogenes than S. pneumoniae—distinguishes sulfomycin I from philipimycin, which shows the inverse selectivity.

Gram-Positive Spectrum
Head-to-head
S. pyogenes MIC 0.015 μg/mL
Philipimycin: 0.075 μg/mL; reported 5× ranking differential
Reported differential spectrum context vs. S. pneumoniae
Strain-specific MIC endpoint review; CLSI conditions
Streptococcus pneumoniae penicillin-sensitive thiopeptide respiratory pathogens

Sulfomycin I vs. Nosiheptide, Thiostrepton, and Berninamycin: Unique Cysteine/Serine Biosynthetic Routing

Isotopic labeling studies reveal a fundamental biosynthetic divergence: in sulfomycin I (U-102408), cysteine and serine are each incorporated into unique, non-overlapping sites within the molecule, with no observable cross-labeling [1]. In contrast, nosiheptide, thiostrepton, and berninamycin all exhibit facile cysteine–serine cross-labeling, indicating active interconversion pathways in their producing organisms [1]. Additionally, ³H-serine incorporation is readily observed for thiostrepton and nosiheptide but is completely absent for sulfomycin I, further underscoring distinct precursor routing [1]. This unique biosynthetic signature is not merely academic—it directly impacts fermentation titer optimization, as cysteine supplementation is required to achieve high antibiotic titers in sulfomycin-producing S. arginensis cultures [1].

Biosynthetic Routing
Head-to-head
No cysteine–serine cross-labeling
Nosiheptide/thiostrepton/berninamycin: cross-labeling present
Supports biosynthetic pathway interpretation
Isotopic labeling study context; ³H-serine absent
Biosynthesis isotopic labeling thiopeptide engineering precursor incorporation

Sulfomycin Resistance Gene as Selectable Marker: Validated Utility in Streptomyces Cloning Vectors (pBT37)

The sulfomycin resistance gene (from S. viridochromogenes subsp. sulfomycini ATCC 29776) has been engineered into plasmid pBT37 alongside the amikacin/kanamycin resistance gene, creating a dual-selectable cloning vector with unique restriction sites (BglII, XhoI, PvuII, ClaI, SacI) [1]. Critically, PvuII and ClaI sites allow clone recognition via insertional inactivation of sulfomycin resistance—a feature enabled specifically by sulfomycin's potent activity: many Streptomyces species are very sensitive to sulfomycin, making the resistance gene a highly effective selective marker [1]. The pBT37 vector successfully transforms Streptomyces strains producing tetracyclines, macrolides, β-lactams, and aminoglycosides, demonstrating broad host-range utility [1]. This genetic tool application is a unique differentiator not available with thiostrepton alone (though thiostrepton resistance is also used, sulfomycin provides an orthogonal selection marker for dual-selection strategies).

Genetic Selection Marker
Method context
pBT37 vector; dual amikacin/sulfomycin resistance
Insertional inactivation at PvuII/ClaI sites
Reported orthogonal selection-marker utility
Streptomyces genetic engineering; broad host-range context
Streptomyces genetics cloning vectors selectable markers antibiotic biosynthetic gene clusters

Sulfomycin I Activity Against Mycoplasma and Anaerobic Bacteria: A Differentiated Spectrum vs. Classic Thiopeptides

The original isolation paper documents that sulfomycin complex is primarily active against Gram-positive bacteria, anaerobic bacteria, and Mycoplasma—a triple-spectrum profile [1]. While many thiopeptides (thiostrepton, nosiheptide, thiocillin) are well-characterized against Gram-positive aerobes, explicit documentation of anti-mycoplasma and anti-anaerobic activity in the foundational characterization distinguishes sulfomycin's reported spectrum [1]. This triple-spectrum activity has practical implications: sulfomycin, alongside thiopeptin and thiostrepton, has been identified as highly active against Streptococcus bovis, the causative agent of ruminal lactic acidosis, and has demonstrated in vivo prophylactic efficacy in sheep models—preventing lactic acidosis in a manner similar to thiopeptin [2].

Anaerobic & Mycoplasma Spectrum
Context-dependent
Triple-spectrum activity reported
Gram-positive + anaerobic + Mycoplasma
Supports antimicrobial spectrum review
Original isolation characterization; data to verify
Mycoplasma anaerobic bacteria broad-spectrum thiopeptide veterinary microbiology

Sulfomycin I: Evidence-Backed Research & Industrial Application Scenarios for Procurement Decision-Making


MRSA & Multidrug-Resistant Gram-Positive Antibacterial Discovery Programs

Sulfomycin I provides an MIC of 0.12 μg/mL against MRSA strain MB5393, matching thiostrepton A and outperforming thiocillin I by 4.2-fold [1]. Its retained activity (MIC 16 μg/mL) against thiazole-resistant S. aureus MB5832—where thiocillin I and thiazomycin exceed 32 μg/mL and 2 μg/mL respectively—makes it a valuable scaffold for structure–activity relationship (SAR) studies aimed at overcoming thiazole-based resistance mechanisms [1]. Researchers focused on anti-MRSA thiopeptide development should prioritize sulfomycin I over thiocillin I when thiazole-resistance resilience is a selection criterion.

Thiopeptide Biosynthetic Engineering & Precursor-Directed Fermentation Studies

Sulfomycin I's unique biosynthetic pathway—characterized by the absence of cysteine–serine cross-labeling, a feature observed in nosiheptide, thiostrepton, and berninamycin—establishes it as a distinct experimental system for precursor incorporation studies [2]. The requirement for cysteine supplementation to achieve high fermentation titers, combined with the recently elucidated heterotrimeric dehydrogenase/YcaO azole-installation machinery, makes sulfomycin I an ideal chassis for biosynthetic engineering and genome mining efforts targeting novel thiopeptide analogs [2][5].

Streptomyces Genetic Engineering: Dual-Selection Cloning Vector Development

The validated sulfomycin resistance gene in plasmid pBT37, with its unique insertional inactivation capability at PvuII and ClaI sites, provides a published and experimentally confirmed orthogonal selection marker for Streptomyces genetic manipulation [3]. Combined with amikacin/kanamycin resistance, this dual-selection system enables efficient cloning of antibiotic biosynthetic gene clusters across diverse Streptomyces host strains producing tetracyclines, macrolides, β-lactams, and aminoglycosides—an application where generic thiopeptide resistance markers cannot directly substitute without re-engineering [3].

Veterinary Microbiology: Ruminal Lactic Acidosis Prophylaxis Research

Sulfomycin, alongside thiopeptin and thiostrepton, has demonstrated high in vitro activity against Streptococcus bovis and in vivo efficacy in preventing wheat-induced lactic acidosis in sheep models [4]. The compound's documented anti-anaerobic and anti-Mycoplasma activity, combined with its S. bovis potency, positions sulfomycin I as a research tool for investigating narrow-spectrum ruminal interventions—an application scenario where thiopeptides lacking validated anti-anaerobic/Mycoplasma characterization may be less suitable [1][4].

Application
Selection Property
Validation Focus
MRSA antimicrobial screening studies
Antimicrobial screening context
MIC and resistance-mechanism endpoints
Thiopeptide biosynthetic engineering
Precursor-incorporation pathway review
Isotopic labeling and fermentation titer assays
Streptomyces genetic manipulation
Orthogonal selection-marker utility
Insertional inactivation and host-range testing
Veterinary ruminal microbiology research
Anaerobic and Mycoplasma spectrum context
S. bovis susceptibility and in vivo model endpoints
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